molecular formula C17H16ClFN2O3S B6500779 3-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzene-1-sulfonamide CAS No. 954608-13-0

3-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6500779
CAS No.: 954608-13-0
M. Wt: 382.8 g/mol
InChI Key: XUJPFKPMLNGSBK-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a 3-chloro substituent on the aromatic ring and a methyl group attached to a pyrrolidinone scaffold at the sulfonamide nitrogen. The pyrrolidinone moiety is further substituted with a 4-fluorophenyl group at position 1 (Figure 1). This structure combines a sulfonamide pharmacophore with a fluorinated heterocyclic system, which may confer unique physicochemical and biological properties, such as enhanced lipophilicity, metabolic stability, or target-binding affinity.

Properties

IUPAC Name

3-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c18-13-2-1-3-16(9-13)25(23,24)20-10-12-8-17(22)21(11-12)15-6-4-14(19)5-7-15/h1-7,9,12,20H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJPFKPMLNGSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound's structure features a sulfonamide group, which is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C16H18ClFN2O2S
  • Molecular Weight : 358.84 g/mol
  • IUPAC Name : 3-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzene-1-sulfonamide

The biological activity of 3-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzene-1-sulfonamide is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammatory pathways, potentially modulating their activity and influencing physiological responses.

Biological Activity Data

The following table summarizes key findings on the biological activity of related sulfonamide compounds, which may provide insights into the activity of 3-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzene-1-sulfonamide.

Compound NameBiological ActivityModel/System UsedReference
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureIsolated rat heart model
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitorHeart failure model
2-hydrazinocarbonyl-benzenesulfonamideAntimicrobial activity against Gram-negative bacteriaIn vitro studies

Case Studies

Recent studies have evaluated the effects of various sulfonamide derivatives on cardiovascular health and microbial resistance. For instance:

  • Cardiovascular Effects : A study investigated the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance and perfusion pressure in isolated rat hearts. Results indicated a significant reduction in perfusion pressure, suggesting potential therapeutic applications in managing cardiovascular diseases .
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The results showed that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolidinone ring: Introduces conformational constraint and polarity, balancing solubility and membrane permeability.
  • 4-Fluorophenyl group : Improves metabolic stability and hydrophobic interactions in binding pockets.

Comparison with Similar Compounds

Structural Analogs of Benzenesulfonamide Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Features/Applications Reference
Target Compound Benzenesulfonamide 3-Cl, N-{[1-(4-FPh)-5-oxopyrrolidin-3-yl]Me} ~396.8 g/mol* Balanced polarity, fluorophenyl enhances stability; potential enzyme inhibitor. -
4-Chloro-N-[5-chloro-2-[[4,5-dihydro-3-methyl-5-oxo-4-(PhMe)-1H-pyrazol-1-yl]Me]Ph]- (CAS: N/A) Benzenesulfonamide 4-Cl, N-[pyrazole-Me-Ph] ~529.3 g/mol Pyrazole substituent may increase rigidity; dihydro-pyrazolone influences solubility.
5-Chloro-3-Me-N-(4-propylsulfonylPh)-1-benzothiophene-2-sulfonamide (CAS 404964-12-1) Benzothiophene-sulfonamide 5-Cl, 3-Me, N-(propylsulfonylPh) 477.0 g/mol Benzothiophene core increases aromaticity; propylsulfonyl enhances hydrophobicity.
4-[5-(4-ClPh)-3-Me-1H-pyrazol-1-yl]benzenesulfonamide Benzenesulfonamide 4-sulfonamide, pyrazole(5-(4-ClPh), 3-Me) ~377.8 g/mol Pyrazole-linked chlorophenyl improves π-π stacking; methyl group aids in steric effects.

*Calculated molecular weight based on formula C₁₇H₁₅ClFN₂O₃S.

Key Observations :

  • Substituent Position : The target compound’s 3-chloro group distinguishes it from 4-chloro analogs (e.g., ), which may alter electronic effects on the aromatic ring .
  • Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs () due to reduced susceptibility to oxidative metabolism .

Functional Group and Physicochemical Comparisons

Sulfonamide Nitrogen Substituents :

  • Target Compound: Methyl-pyrrolidinone-fluorophenyl linker introduces polarity and hydrogen-bonding capacity.
  • : Methyl ester derivatives (e.g., 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate) share the pyrrolidinone-fluorophenyl motif but lack sulfonamide functionality, highlighting the target’s unique dual pharmacophore .

Thermal and Spectral Data :

  • While explicit data for the target compound is unavailable, analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () exhibit melting points (175–178°C) and mass spectra (m/z 589.1 [M+1]) that suggest similar thermal stability and fragmentation patterns .

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